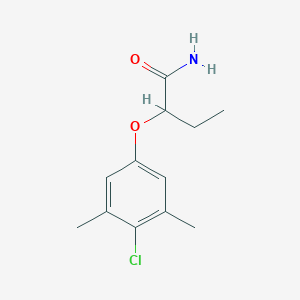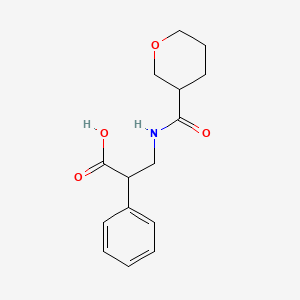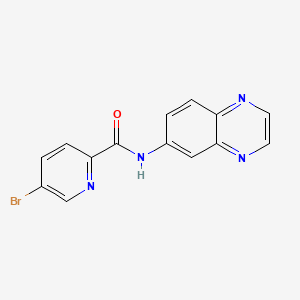
5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide, also known as BAY 61-3606, is a chemical compound that belongs to the class of pyridine carboxamides. It has been extensively studied in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 involves the inhibition of the protein tyrosine kinase Src. Src is a key regulator of various cellular processes such as cell growth, migration, and invasion. By inhibiting Src, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 can prevent the growth and spread of cancer cells and reduce bone resorption by osteoclasts. Additionally, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it has been shown to inhibit the growth and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In bone research, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been shown to inhibit bone resorption by osteoclasts, increase bone mineral density, and reduce bone loss in animal models. Additionally, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 in lab experiments is its specificity for Src inhibition, which allows researchers to study the role of Src in various cellular processes. Additionally, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606. In cancer research, further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 for different types of cancer. Additionally, studies are needed to investigate the potential use of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 in combination with other cancer therapies. In bone research, further studies are needed to investigate the long-term effects of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 on bone health and the potential use of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 in the treatment of other bone diseases. Finally, in inflammatory disease research, further studies are needed to investigate the potential use of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 in combination with other anti-inflammatory therapies and the optimal dosing and administration of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 for different types of inflammatory diseases.
Conclusion
In conclusion, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. Its specificity for Src inhibition and low toxicity make it a promising compound for further research in cancer, bone, and inflammatory disease research. Further studies are needed to determine the optimal dosing and administration of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 and its potential use in combination with other therapies.
Synthesemethoden
The synthesis of 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 involves the reaction of 5-bromo-2-chloropyridine with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography to obtain the pure compound. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been studied extensively for its potential therapeutic applications in various scientific fields. In cancer research, it has been shown to inhibit the activity of the protein tyrosine kinase Src, which is involved in the regulation of cell growth, migration, and invasion. 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has also been studied in the context of bone diseases such as osteoporosis, where it has been shown to inhibit bone resorption by osteoclasts. Additionally, 5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide 61-3606 has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-methylpyrazol-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-15-6-8(5-13-15)14-10(16)9-3-2-7(11)4-12-9/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYPESNJIOJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-2-phenylpropanoic acid](/img/structure/B7568479.png)
![3-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568495.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)



![2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)
